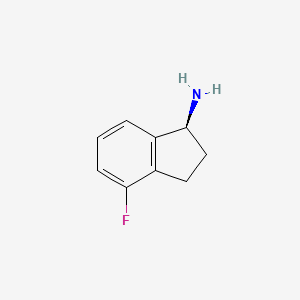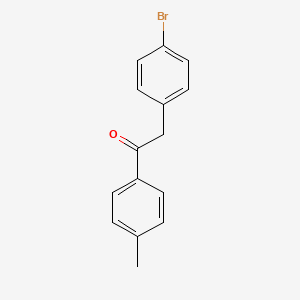
2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
Vue d'ensemble
Description
2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one, commonly referred to as 4-Bromo-4-methyl-2-phenyl-1-ethanone, is a compound belonging to the class of organic compounds known as phenylalkanones. It is a colorless, volatile liquid with a strong, sweet odor. 4-Bromo-4-methyl-2-phenyl-1-ethanone has a wide range of scientific applications, including synthesis, drug development, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Bromo-4-methyl-2-phenyl-1-ethanone.
Applications De Recherche Scientifique
4-Bromo-4-methyl-2-phenyl-1-ethanone has a wide range of scientific applications. It is used as a starting material in the synthesis of various drugs and pharmaceuticals, such as the anti-inflammatory drug flurbiprofen. It is also used in the synthesis of a variety of other compounds, including heterocyclic compounds, aryl amines, and aryl ethers. Additionally, 4-Bromo-4-methyl-2-phenyl-1-ethanone is used in the synthesis of dyes, catalysts, and other organic compounds.
Mécanisme D'action
4-Bromo-4-methyl-2-phenyl-1-ethanone is known to act as an inhibitor of the enzyme cyclooxygenase (COX) in the body. COX is responsible for the production of prostaglandins, which are hormones that regulate inflammation, pain, and other bodily processes. 4-Bromo-4-methyl-2-phenyl-1-ethanone binds to the active site of the COX enzyme, preventing it from producing prostaglandins. This action is the basis for its use as an anti-inflammatory drug.
Biochemical and Physiological Effects
4-Bromo-4-methyl-2-phenyl-1-ethanone has a wide range of biochemical and physiological effects. It is known to reduce inflammation and pain, as well as to reduce the risk of cardiovascular disease. Additionally, 4-Bromo-4-methyl-2-phenyl-1-ethanone has been shown to have anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-4-methyl-2-phenyl-1-ethanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is a relatively non-toxic compound, making it safe to use in experiments. However, 4-Bromo-4-methyl-2-phenyl-1-ethanone is a volatile liquid, making it difficult to store and transport. Additionally, it has a strong odor, which can be irritating to lab workers.
Orientations Futures
There are several potential future directions for 4-Bromo-4-methyl-2-phenyl-1-ethanone. One potential direction is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to improve the synthesis method for 4-Bromo-4-methyl-2-phenyl-1-ethanone and to develop new methods of utilizing it in experiments. Finally, research could be conducted to explore the potential therapeutic uses of 4-Bromo-4-methyl-2-phenyl-1-ethanone in the treatment of various diseases.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFJUWUWHVTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655620 | |
| Record name | 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62856-20-6 | |
| Record name | 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



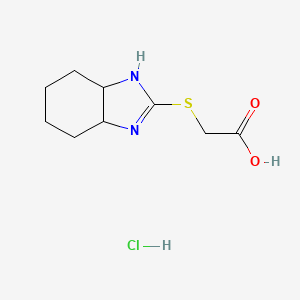
![2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine](/img/structure/B1388315.png)
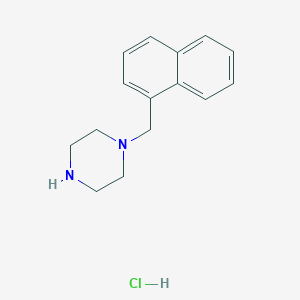

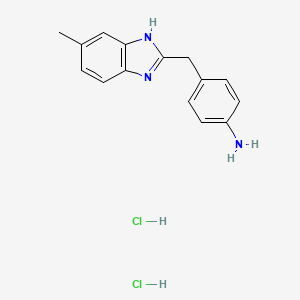
![4-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1388326.png)
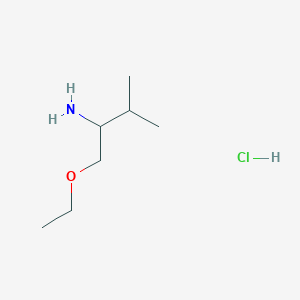
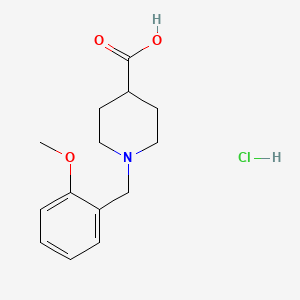
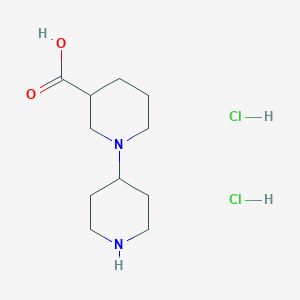
![2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride](/img/structure/B1388332.png)
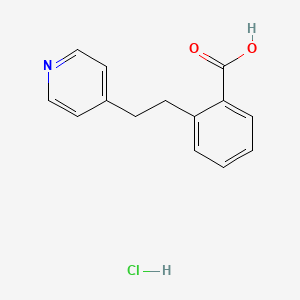
![[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride](/img/structure/B1388334.png)
